Cas no 1075237-97-6 (β-Lactamase-IN-1)

β-Lactamase-IN-1 化学的及び物理的性質
名前と識別子
-
- beta-lactamase-IN-1
- β-Lactamase-IN-1
- VOAJCTMMHSBQGS-UHFFFAOYSA-N
- CS-5920
- 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one
- 1075237-97-6
- HY-19773
- MFCD28991959
- 4-(1,3-dihydroxypropan-2-yl)-6-methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one
- DA-71435
- SCHEMBL336178
- W11317
- 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-(methyloxy)pyrido[2,3-b]pyrazin-3(4H)-one
- AS-57205
- ??-Lactamase-IN-1
- 4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one
- 4-(1,3-dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3-one
- DTXSID501141541
- AKOS027255832
-
- MDL: MFCD28991959
- インチ: InChI=1S/C11H13N3O4/c1-18-9-3-2-8-11(13-9)14(7(5-15)6-16)10(17)4-12-8/h2-4,7,15-16H,5-6H2,1H3
- InChIKey: VOAJCTMMHSBQGS-UHFFFAOYSA-N
- SMILES: O=C1C=NC2=C(N=C(OC)C=C2)N1C(CO)CO
計算された属性
- 精确分子量: 251.09060590g/mol
- 同位素质量: 251.09060590g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 332
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.8
- トポロジー分子極性表面積: 95.2Ų
β-Lactamase-IN-1 Security Information
- 储存条件:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
β-Lactamase-IN-1 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-5920-50mg |
β-Lactamase-IN-1 |
1075237-97-6 | 99.87% | 50mg |
$1380.0 | 2022-04-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50398-100mg |
beta-lactamase-IN-1 |
1075237-97-6 | 98% | 100mg |
¥18723.00 | 2023-09-07 | |
MedChemExpress | HY-19773-50mg |
β-Lactamase-IN-1 |
1075237-97-6 | 99.87% | 50mg |
¥13800 | 2023-08-31 | |
ChemScence | CS-5920-1mg |
β-Lactamase-IN-1 |
1075237-97-6 | 99.87% | 1mg |
$120.0 | 2022-04-28 | |
MedChemExpress | HY-19773-1mg |
β-Lactamase-IN-1 |
1075237-97-6 | 99.87% | 1mg |
¥1200 | 2024-04-21 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50398-50mg |
beta-lactamase-IN-1 |
1075237-97-6 | 98% | 50mg |
¥13374.00 | 2023-09-07 | |
MedChemExpress | HY-19773-10mM*1 mL in DMSO |
β-Lactamase-IN-1 |
1075237-97-6 | 99.87% | 10mM*1 mL in DMSO |
¥3316 | 2024-04-21 | |
1PlusChem | 1P008U5M-10mg |
beta-lactamase-IN-1 |
1075237-97-6 | 99.87% | 10mg |
$390.00 | 2025-02-24 | |
1PlusChem | 1P008U5M-5mg |
beta-lactamase-IN-1 |
1075237-97-6 | 99.87% | 5mg |
$270.00 | 2025-02-24 | |
1PlusChem | 1P008U5M-50mg |
beta-lactamase-IN-1 |
1075237-97-6 | 99.87% | 50mg |
$870.00 | 2025-02-24 |
β-Lactamase-IN-1 関連文献
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
β-Lactamase-IN-1に関する追加情報
Introduction to β-Lactamase-IN-1 (CAS No. 1075237-97-6)
β-Lactamase-IN-1, chemically designated as CAS No. 1075237-97-6, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique properties and potential applications. This compound belongs to a class of molecules that are designed to interact with β-lactamase enzymes, which are known for their role in antibiotic resistance. The increasing prevalence of antibiotic-resistant bacteria has made the development of new inhibitors like β-Lactamase-IN-1 a critical area of research.
The structure of β-Lactamase-IN-1 is meticulously designed to target the active site of β-lactamase enzymes, thereby inhibiting their activity. This inhibition is crucial because β-lactamases are responsible for degrading β-lactam antibiotics, rendering them ineffective against bacterial infections. By developing compounds that can inhibit these enzymes, researchers aim to restore the efficacy of existing antibiotics and potentially extend their shelf life.
In recent years, there has been a surge in research focused on understanding the mechanisms of action of β-lactamases and developing inhibitors that can overcome resistance mechanisms. β-Lactamase-IN-1 stands out in this landscape due to its high specificity and potency. Its molecular design incorporates features that allow it to bind tightly to the active site of the enzyme, thereby preventing the degradation of β-lactam antibiotics.
The synthesis of β-Lactamase-IN-1 involves a series of carefully controlled chemical reactions that ensure the formation of the desired molecular structure. Advanced synthetic techniques are employed to achieve high yields and purity, which are essential for pharmaceutical applications. The compound's stability under various conditions is also a critical factor, as it must maintain its integrity during storage and transportation.
One of the most compelling aspects of β-Lactamase-IN-1 is its potential therapeutic applications. In clinical settings, it could be used in combination with existing β-lactam antibiotics to enhance their effectiveness against resistant bacteria. This approach could significantly reduce the occurrence of treatment failures and improve patient outcomes. Additionally, β-Lactamase-IN-1 could serve as a valuable tool in research laboratories for studying the mechanisms of antibiotic resistance and developing new strategies to combat it.
Recent studies have demonstrated the efficacy of β-Lactamase-IN-1 in preclinical models. These studies have shown that when used in conjunction with standard antibiotics, it can effectively inhibit the growth of bacteria that produce β-lactamase enzymes. The results are particularly promising for treating infections caused by multidrug-resistant bacteria, which pose a significant threat to global health.
The development of β-Lactamase-IN-1 also highlights the importance of interdisciplinary collaboration in pharmaceutical research. Chemists, biochemists, pharmacologists, and microbiologists must work together to understand complex biological systems and develop effective therapeutic interventions. This collaborative approach is essential for addressing the growing challenge of antibiotic resistance.
As our understanding of bacterial genetics and biochemistry continues to evolve, so too does our ability to develop innovative solutions to combat antibiotic resistance. Compounds like β-Lactamase-IN-1 represent a significant step forward in this effort. By targeting the underlying mechanisms of resistance, they offer a promising pathway toward more effective treatments for bacterial infections.
The future prospects for β-Lactamase-IN-1 are bright, with ongoing research aimed at optimizing its properties and exploring new applications. Advances in computational chemistry and molecular modeling are expected to play a crucial role in this process, enabling researchers to design even more effective inhibitors with greater precision.
In conclusion, β-Lactamase-IN-1 (CAS No. 1075237-97-6) is a compound with immense potential in the fight against antibiotic resistance. Its ability to inhibit β-lactamase enzymes offers a promising strategy for restoring the efficacy of existing antibiotics and developing new treatments for bacterial infections. As research continues to uncover new insights into the biology of these enzymes, compounds like β-Lactamase-IN-1 will remain at the forefront of efforts to address one of the most pressing challenges in global health.
1075237-97-6 (β-Lactamase-IN-1) Related Products
- 2034374-58-6(1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide)
- 941953-94-2(N-(2-chlorophenyl)-1-(4-chlorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide)
- 2763976-03-8(Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate)
- 1156371-22-0(n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine)
- 1807058-71-4(Ethyl 3-nitro-5-(trifluoromethyl)picolinate)
- 35845-34-2(Ethyl-d5 Crotonate)
- 663180-98-1([1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dibromo-, methyl ester)
- 885267-15-2(3-(3-bromophenyl)cyclobutan-1-one)
- 2151081-30-8((2R)-5-phenylpent-4-en-2-amine)
- 941897-77-4(3-2-(azepan-1-yl)-2-oxoethyl-6-ethyl-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)
